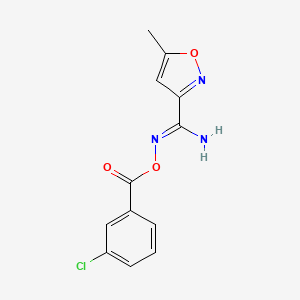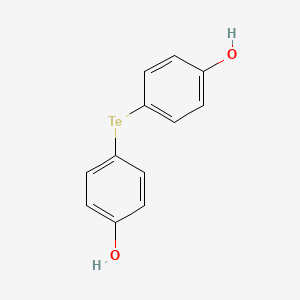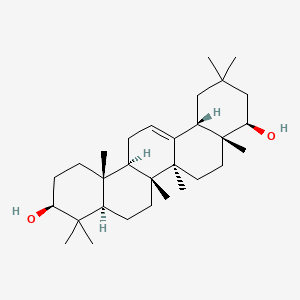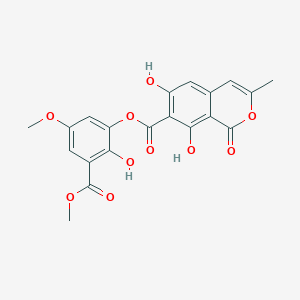
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde is a secondary metabolite derived from the marine fungus Eutypella scoparia It belongs to the class of polyketides, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde involves complex organic reactions. Typically, the synthetic route includes the use of polyketide synthases, which are multi-enzyme complexes that catalyze the formation of polyketides. The reaction conditions often require specific temperatures, pH levels, and the presence of cofactors to ensure the proper folding and function of the enzymes involved.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using the marine fungus Eutypella scoparia. The fungus is cultured in a controlled environment, and the compound is extracted and purified from the fungal biomass. Optimization of the fermentation conditions, such as nutrient composition, temperature, and aeration, is crucial for maximizing the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of biotechnological processes and products, such as bioactive coatings and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, this compound has been shown to interfere with the synthesis of cell wall components in bacteria, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key regulatory proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde is structurally related to other cytosporins, such as Cytosporin A and Cytosporin C. These compounds share similar polyketide backbones but differ in their functional groups and side chains, which contribute to their unique biological activities. Compared to its analogs, this compound has shown distinct properties, such as higher potency in certain bioassays and different spectrum of activity.
List of Similar Compounds
- Cytosporin A
- Cytosporin C
- Eutypella scoparia-derived polyketides
- Other marine-derived polyketides
Propriétés
Formule moléculaire |
C17H27ClO5 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C17H27ClO5/c1-4-5-6-7-10-11(9-19)15-17(22,14(18)13(10)21)8-12(20)16(2,3)23-15/h9,12-15,20-22H,4-8H2,1-3H3/t12-,13+,14-,15-,17-/m1/s1 |
Clé InChI |
YSYMCIKNYHKBHZ-JRBZFYFNSA-N |
SMILES isomérique |
CCCCCC1=C([C@@H]2[C@@](C[C@H](C(O2)(C)C)O)([C@@H]([C@H]1O)Cl)O)C=O |
SMILES canonique |
CCCCCC1=C(C2C(CC(C(O2)(C)C)O)(C(C1O)Cl)O)C=O |
Synonymes |
cytosporin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)



![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)


![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243667.png)


